5-Ethyl-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-Ethyl-3-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂. It is a derivative of imidazolidine-2,4-dione, characterized by the presence of an ethyl group at the 5th position and a phenyl group at the 3rd position. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-Ethyl-3-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenylimidazolidine-2,4-dione: A similar compound with an ethyl group at the 5th position and a phenyl group at the 5th position.
3-Ethyl-5-phenylimidazolidine-2,4-dione: Another derivative with different substitution patterns.
Uniqueness
5-Ethyl-3-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
5-ethyl-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGUOSCZMIGSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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